molecular formula C7H9Cl2N B1383188 4-(Chloromethyl)-3-methylpyridine hydrochloride CAS No. 117934-36-8

4-(Chloromethyl)-3-methylpyridine hydrochloride

Cat. No.: B1383188
CAS No.: 117934-36-8
M. Wt: 178.06 g/mol
InChI Key: ACAQSRMVBOXHLG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-methylpyridine hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals.

Scientific Research Applications

4-(Chloromethyl)-3-methylpyridine hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and as an intermediate in the manufacture of dyes and pigments.

Safety and Hazards

4-(Chloromethyl)-3-methylpyridine hydrochloride is considered hazardous . It causes severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-methylpyridine hydrochloride typically involves the chloromethylation of 3-methylpyridine. This reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants to a reactor, maintaining strict temperature control, and using efficient mixing to ensure uniformity. The product is then purified through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-methylpyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-methylpyridine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This property is exploited in the synthesis of pharmaceuticals where the compound can modify specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)pyridine hydrochloride
  • 3-Methylpyridine
  • 4-Methylpyridine

Uniqueness

4-(Chloromethyl)-3-methylpyridine hydrochloride is unique due to the presence of both a chloromethyl and a methyl group on the pyridine ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds. The presence of the chloromethyl group makes it a versatile intermediate in organic synthesis, while the methyl group provides additional sites for functionalization.

Properties

IUPAC Name

4-(chloromethyl)-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6-5-9-3-2-7(6)4-8;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAQSRMVBOXHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117934-36-8
Record name 4-(chloromethyl)-3-methylpyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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